

Sandoz 58-035: A Technical Guide to its Applications in Lipidology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

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Introduction

Sandoz 58-035, also known as SA 58-035, is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol.[1][2] This critical function places **Sandoz 58-035** at the center of numerous lipidology research applications, enabling detailed investigation into cholesterol metabolism, foam cell formation, and the development of atherosclerotic plaques. This technical guide provides an in-depth overview of the research applications of **Sandoz 58-035**, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Core Mechanism of Action

Sandoz 58-035 competitively inhibits ACAT (also known as sterol O-acyltransferase or SOAT), which catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.[3] By blocking this enzymatic reaction, **Sandoz 58-035** effectively reduces the intracellular pool of cholesteryl esters and consequently increases the concentration of free cholesterol within the cell. This modulation of cholesterol homeostasis has profound effects on various cellular processes, including cholesterol efflux, uptake, and the formation of lipid droplets and cholesterol crystals.

Quantitative Data

The inhibitory effects of **Sandoz 58-035** on ACAT activity and its downstream consequences on cellular lipid profiles have been quantified in numerous studies. The following tables summarize key quantitative data from research utilizing this inhibitor.

Parameter	Cell Type/System	Value	Reference
IC50	Mouse liver microsomes	0.4 ± 0.2 µM	[2]
IC50	PC-3 (prostate cancer) cells	17.2 µM	[4]

Table 1: IC50 Values of **Sandoz 58-035**

Cell Type	Treatment	Effect on Cholesteryl Esters (CE)	Effect on Unesterified Cholesterol (UC)	Effect on Total Cholesterol (TC)	Reference
Human Monocyte-Derived Macrophages (HMMs)	acLDL (500 µg/mL) + 58-035 (2 µg/mL) for 48h	91% lower	No significant change	42% lower	[5]
HMMs	acLDL (500 µg/mL) + 58-035 (5 µg/mL) for 48h	69% lower	25% increase (at 12h)	23% lower	[5][6]
J774 Macrophages	20 µg/mL cholesterol + 0.5-2.0 µg/mL 58-035 for >4h	Undetectable	-	-	[7][8]
Arterial Smooth Muscle Cells	-	95% inhibition of esterification	-	-	[6]

Table 2: Effects of **Sandoz 58-035** on Cellular Cholesterol Content

Cell Type	Treatment	Effect on Cholesterol Efflux	Reference
AcLDL-loaded Macrophages	58-035	Slightly greater release (48.9% vs 41.5%)	[9]
HMMs	acLDL (500 µg/mL) + 58-035 (5 µg/mL) for 48h	Significantly increased UC efflux	[5][6]

Table 3: Effects of **Sandoz 58-035** on Cholesterol Efflux

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols involving **Sandoz 58-035**.

Cholesterol Esterification Assay in Cultured Cells

This protocol is designed to measure the rate of cholesterol esterification by quantifying the incorporation of a labeled fatty acid into cholesteryl esters.

- **Cell Culture:** Plate cells (e.g., macrophages, hepatocytes) in a multi-well plate and grow to desired confluency.
- **Pre-incubation with Inhibitor:** Treat cells with **Sandoz 58-035** (typically 1-10 µg/mL, dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1 hour) to ensure inhibition of ACAT.
- **Labeling:** Add a labeled fatty acid, such as [¹⁴C]oleate, complexed to bovine serum albumin (BSA) to the culture medium.
- **Incubation:** Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the incorporation of the labeled oleate into cholesteryl esters.
- **Lipid Extraction:** Wash the cells with PBS and extract the total lipids using a solvent mixture like chloroform:methanol (2:1).
- **Analysis:** Separate the lipid classes using thin-layer chromatography (TLC). Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity using liquid scintillation counting.

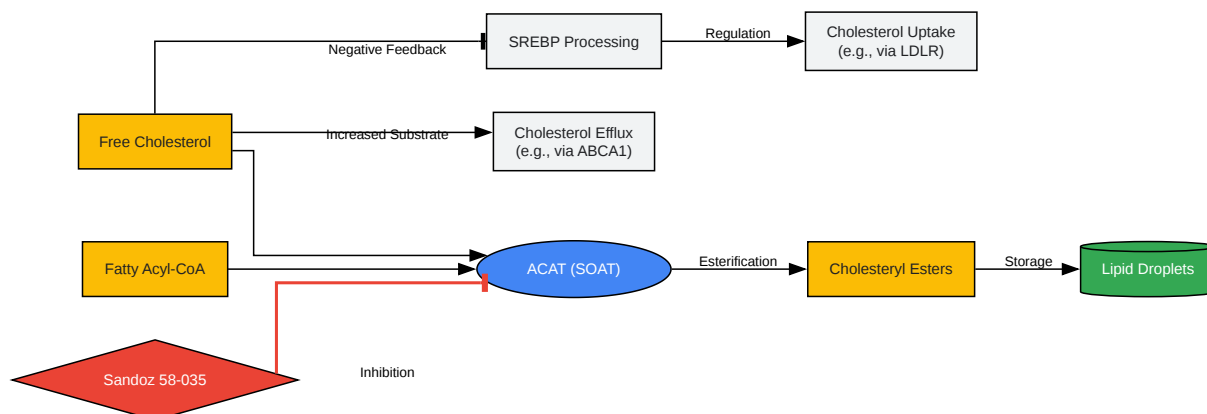
Macrophage Cholesterol Efflux Assay

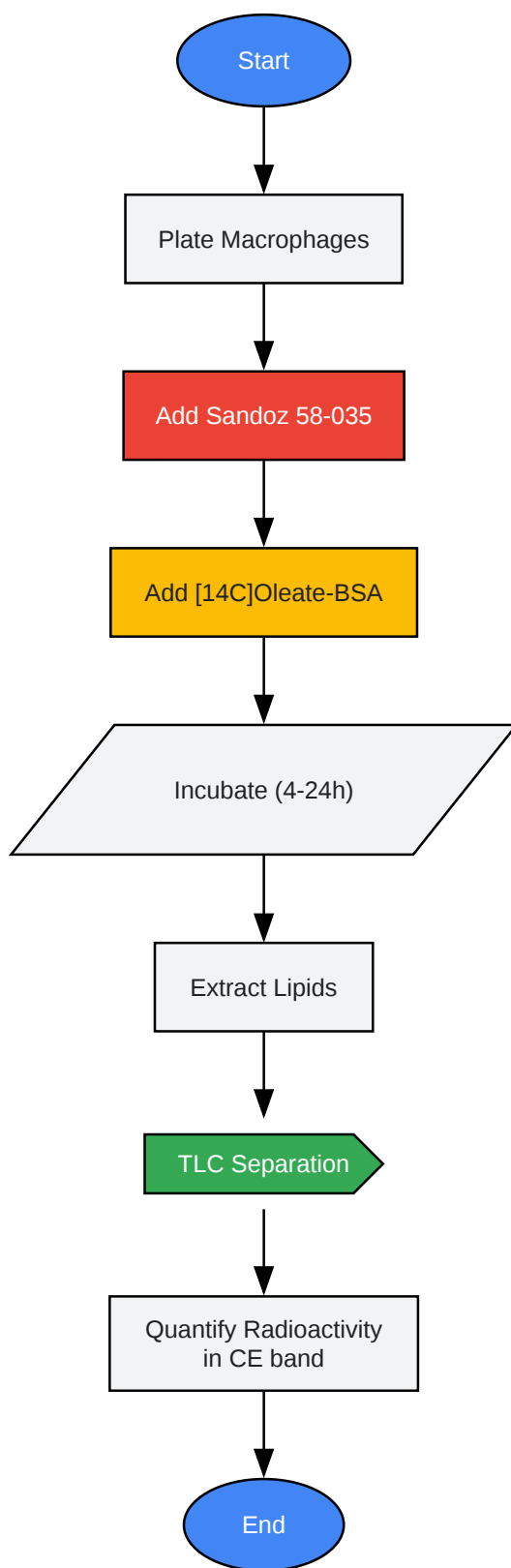
This assay measures the capacity of macrophages to release cholesterol to an acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

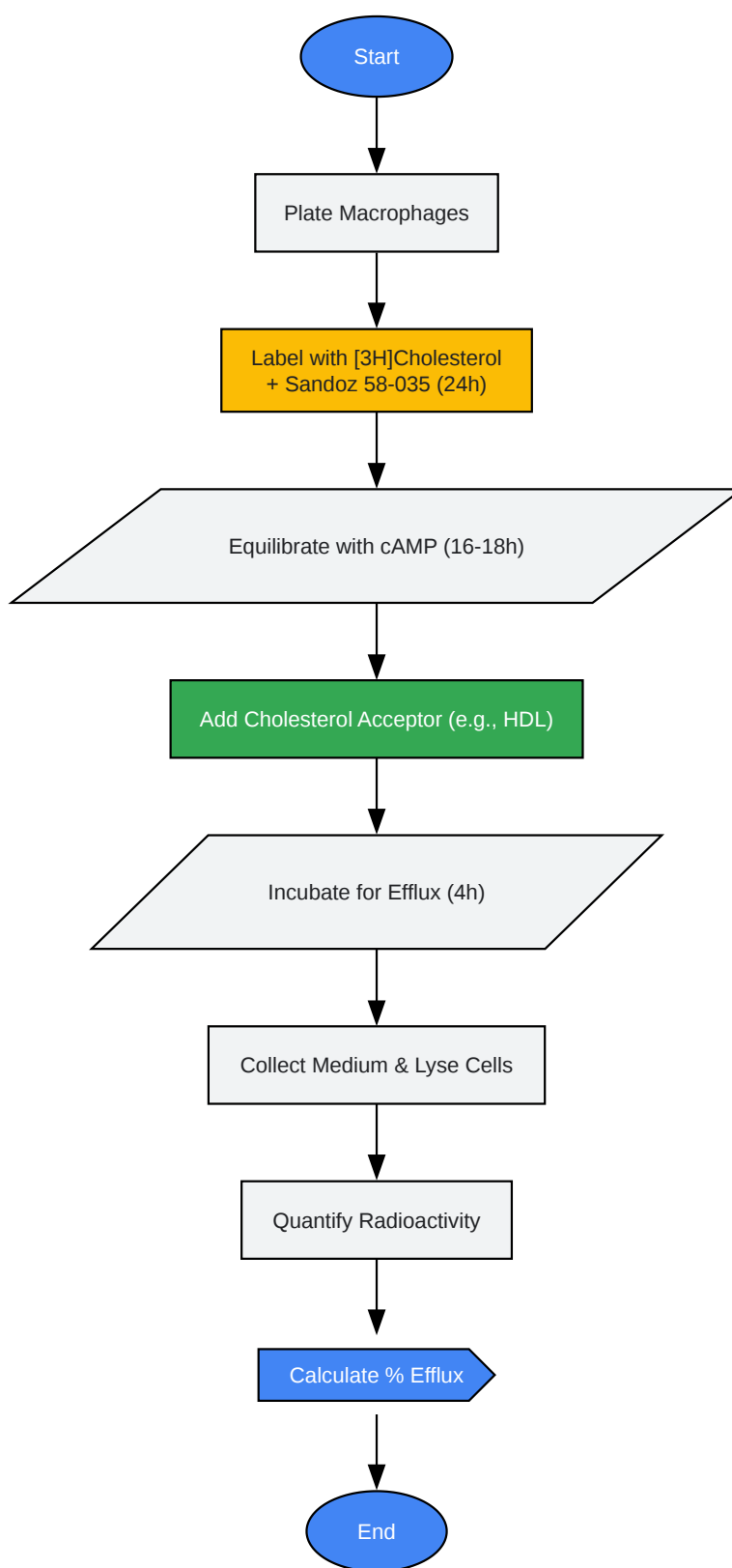
- **Cell Labeling:** Incubate macrophages (e.g., J774 or primary human macrophages) with a labeled form of cholesterol (e.g., [^3H]cholesterol or a fluorescent analog like BODIPY-cholesterol) and an ACAT inhibitor like **Sandoz 58-035** (e.g., 2 $\mu\text{g/mL}$) for 24 hours.^[1] The inhibitor prevents the esterification of the labeled cholesterol.
- **Equilibration:** Wash the cells and incubate in serum-free medium, often containing an agent like cAMP (for mouse macrophages) to upregulate the cholesterol transporter ABCA1, for approximately 16-18 hours.^{[1][10]}
- **Efflux:** Replace the equilibration medium with a medium containing the cholesterol acceptor (e.g., ApoA-I, HDL, or apoB-depleted serum) and incubate for a defined period (e.g., 4 hours).
- **Quantification:** Collect the medium and lyse the cells. Measure the amount of labeled cholesterol in both the medium and the cell lysate using liquid scintillation counting or fluorescence measurement.
- **Calculation:** Cholesterol efflux is typically expressed as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol (medium + cells).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental procedures discussed.







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- To cite this document: BenchChem. [Sandoz 58-035: A Technical Guide to its Applications in Lipidology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196694#sandoz-58-035-research-applications-in-lipidology]

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